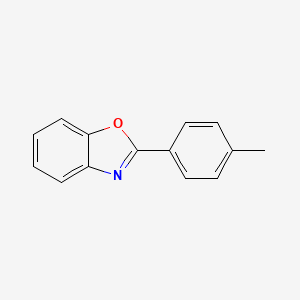

2-(p-tolyl)benzoxazole

Übersicht

Beschreibung

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole has been synthesized using a variety of well-organized synthetic methodologies using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The reusability of the catalyst, short reaction time, high yield, and eco-friendly approach are the characteristics of the present protocol .Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined by IR, 1H/13C-NMR, and mass spectral studies . The synthesized 2-(2′,4′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole are fluorescent and the emission characteristics are very sensitive to the micro-environment .Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 .Physical and Chemical Properties Analysis

The synthesized 2-(2′,4′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .Wissenschaftliche Forschungsanwendungen

Fluorescent Probe Sensing and pH Sensitivity

Benzoxazole derivatives show promise in the field of fluorescent probe sensing. For instance, specific benzoxazole compounds have been found effective for sensing magnesium and zinc cations. They are also sensitive to pH changes, exhibiting significant fluorescence enhancement under basic conditions. This sensitivity to pH and selectivity in metal cations are attributed to the high acidity of the fluorophenol moiety in their structure (Tanaka et al., 2001).

Antimicrobial Properties

Several studies have highlighted the antimicrobial properties of benzoxazole derivatives. These compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The specific structural elements of these compounds contribute to their stability and efficacy in targeting microbial pathogens (Beegum et al., 2019); (Mary et al., 2017).

Photoluminescence in Solid State

Benzoxazole derivatives are also explored for their photoluminescence properties, especially in solid-state applications. These compounds exhibit strong blue light emission in solid state, with their fluorescence properties being subject to minor chemical changes. Such characteristics make them suitable for applications as fluorescent nanomaterials in various environments, including biological media (Ghodbane et al., 2012).

Potential in Cancer Research

Benzoxazole compounds have shown potential in cancer research, with specific derivatives exhibiting properties that make them suitable for further exploration as antitumor agents. For example, certain benzoxazole derivatives have been identified as inhibitors of eukaryotic DNA topoisomerase, an enzyme critical in DNA replication and thus a target for cancer therapy (Oksuzoglu et al., 2008).

Electronic and Structural Analysis

Benzoxazole derivatives have also been studied for their electronic and structural properties. Computational methods like density functional theory (DFT) and molecular dynamics simulations are employed to analyze their stability, charge transfer, and local reactivity properties. These studies are crucial for understanding the molecular basis of their biological activity and potential applications in drug development (Erol et al., 2021).

Wirkmechanismus

Target of Action

The 2-(p-tolyl)benzoxazole, also known as 2-(4-methylphenyl)-1,3-benzoxazole, primarily targets various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets play crucial roles in the pathway of disease formation and proliferation, particularly in conditions such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

The this compound interacts with its targets through efficient non-covalent interactions. The planar benzene ring of the compound can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . This allows the compound to bind to its targets and exert its pharmacological effects.

Pharmacokinetics

The compound’s planar structure and hydrogen bond acceptors suggest that it may have good bioavailability and can effectively interact with its biological targets .

Result of Action

The action of this compound at the molecular and cellular levels results in a wide range of biological activities. These include antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others. Its inhibitory effect on DNA topoisomerases can lead to the disruption of DNA replication and transcription, inducing cell death in cancer cells .

Safety and Hazards

Zukünftige Richtungen

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . The limitations pertinent to some derivatives, such as poor in vitro or in vivo activities, were highlighted, while their prospects in drug discovery were discussed .

Biochemische Analyse

Biochemical Properties

Benzoxazole, 2-(4-methylphenyl)-, plays a crucial role in biochemical reactions by interacting with a variety of enzymes and proteins. It has been shown to inhibit DNA topoisomerases, which are essential enzymes involved in DNA replication and transcription . Additionally, Benzoxazole, 2-(4-methylphenyl)-, interacts with protein kinases and histone deacetylases, influencing cell signaling pathways and gene expression . These interactions highlight the compound’s potential as a therapeutic agent in treating cancer and other diseases.

Cellular Effects

The effects of Benzoxazole, 2-(4-methylphenyl)-, on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by modulating cell signaling pathways and altering gene expression . Furthermore, Benzoxazole, 2-(4-methylphenyl)-, affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and increased cell death . These cellular effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, Benzoxazole, 2-(4-methylphenyl)-, exerts its effects through several mechanisms. It binds to DNA topoisomerases, inhibiting their activity and preventing DNA replication . Additionally, the compound interacts with protein kinases, leading to the inhibition of cell signaling pathways that promote cell growth and survival . Benzoxazole, 2-(4-methylphenyl)-, also modulates gene expression by inhibiting histone deacetylases, resulting in altered chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzoxazole, 2-(4-methylphenyl)-, have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed, which may influence its long-term effects on cells . Studies have indicated that prolonged exposure to Benzoxazole, 2-(4-methylphenyl)-, can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Benzoxazole, 2-(4-methylphenyl)-, vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Benzoxazole, 2-(4-methylphenyl)-, is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to inhibit key metabolic enzymes, leading to altered metabolic profiles in cells . These interactions suggest that Benzoxazole, 2-(4-methylphenyl)-, can influence cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of Benzoxazole, 2-(4-methylphenyl)-, within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments . Studies have shown that Benzoxazole, 2-(4-methylphenyl)-, accumulates in the nucleus, where it exerts its effects on DNA and chromatin .

Subcellular Localization

Benzoxazole, 2-(4-methylphenyl)-, is primarily localized in the nucleus, where it interacts with DNA and chromatin . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is critical for its activity, as it allows Benzoxazole, 2-(4-methylphenyl)-, to modulate gene expression and cell signaling pathways effectively.

Eigenschaften

IUPAC Name |

2-(4-methylphenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMZWCTVPHAOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052575 | |

| Record name | 2-(4-Methylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835-71-2 | |

| Record name | 2-(4-Methylphenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-p-Tolylbenzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Methylphenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-p-tolylbenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-P-TOLYLBENZOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1I691076X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

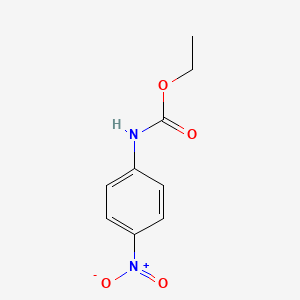

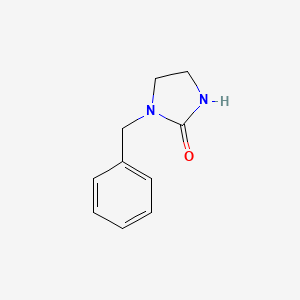

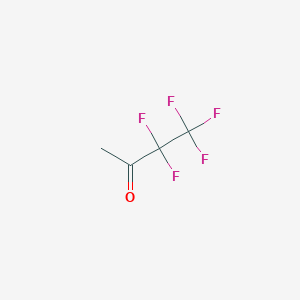

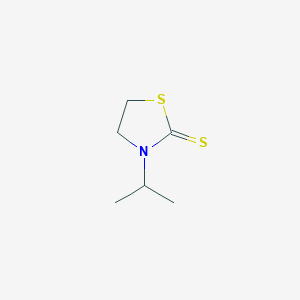

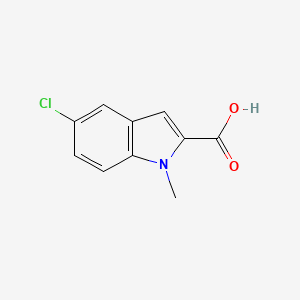

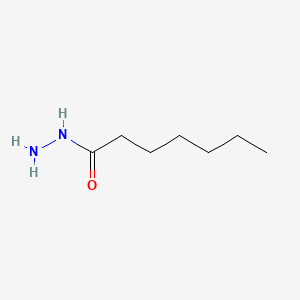

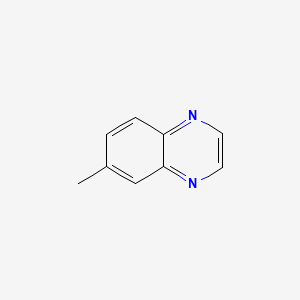

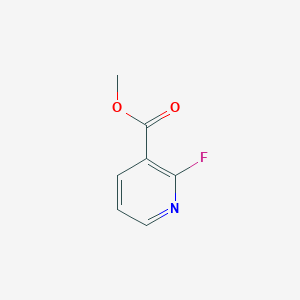

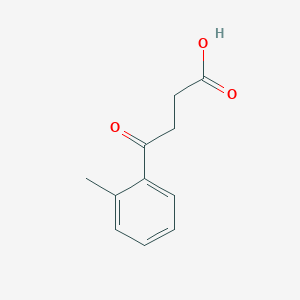

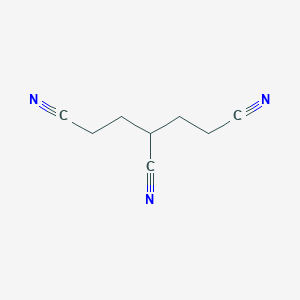

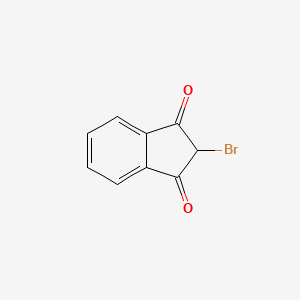

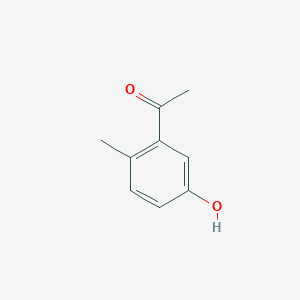

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using atmospheric air as an oxidant in the synthesis of 2-(4-Methylphenyl)benzoxazole?

A1: Utilizing atmospheric air as the sole oxidant in the synthesis of 2-(4-Methylphenyl)benzoxazole offers significant advantages in terms of sustainability and cost-effectiveness. Traditional methods often rely on stoichiometric amounts of organic or metal oxidants, which can be expensive, toxic, and generate undesirable waste products []. By employing air, the process becomes more environmentally friendly and economically viable for large-scale applications. The research by Hachiya et al. demonstrated the effectiveness of this approach, showcasing the potential of oxidative nickel-air catalysis in C-H arylation reactions [].

Q2: How does the structure of the nitrogen-containing ligand influence the efficiency of 2-(4-Methylphenyl)benzoxazole synthesis?

A2: The choice of nitrogen-containing ligand significantly impacts the catalytic activity and yield of 2-(4-Methylphenyl)benzoxazole synthesis. Hachiya et al. observed that 2,2’-bipyridine (bpy) proved superior to other ligands such as 1,10-phenanthroline (phen), 2,9-dimethylphenanthroline (dmphen), 4,4’di(tert-butyl)-2,2’-bipyridine (dtbpy), and N,N,N’,N’-tetramethylethylenediamine (TMEDA) []. This suggests that the specific coordination environment around the nickel catalyst, dictated by the ligand structure, plays a crucial role in facilitating the desired coupling reaction.

Q3: Can 2-p-Tolylbenzoxazole derivatives exhibit exciplex behavior?

A3: Yes, research indicates that 2-p-Tolylbenzoxazole derivatives can exhibit exciplex behavior, particularly when incorporating electron-donating groups within their structure []. These compounds demonstrate characteristics typical of excited-state charge transfer complexes, such as red-shifted, broad, and structureless emission bands in solvents of low to medium polarity []. This behavior has implications for potential applications in fluorescent sensing and optoelectronic devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.